L-Theanine

Description

Historical Context and Discovery in Scientific Literature

L-theanine was first identified and isolated in 1949 by Japanese scientists from the leaves of Camellia sinensis, the plant from which tea is derived. mdpi.comglobalresearchonline.netwikipedia.orgresearchgate.net Its isolation from gyokuro leaf, a type of green tea known for its high theanine content, was successfully achieved in 1950. wikipedia.org The chemical synthesis of this compound from pyrrolidonecarboxylic acid and aqueous ethylamine (B1201723) was also reported early in its research history. mdpi.com The discovery of this compound marked a significant step in understanding the complex chemical composition of tea beyond its well-known caffeine (B1668208) and polyphenol content.

Significance as a Non-Proteinogenic Amino Acid in Research

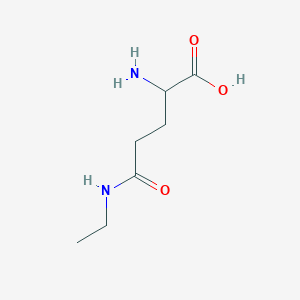

This compound is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. mdpi.comwikipedia.orgresearchgate.netnhri.org.twnih.govopenveterinaryjournal.commdpi.comfrontiersin.org Its chemical structure is N-ethyl-L-glutamine, an analog of the proteinogenic amino acids L-glutamate and L-glutamine. wikipedia.orgnih.govmdpi.comresearchgate.net Specifically, it is a derivative of glutamine with an ethyl group attached to the amide nitrogen, or alternatively, an amide formed from ethylamine and L-glutamic acid at its γ-side chain carboxylic acid group. wikipedia.org This structural similarity to glutamate (B1630785), a key neurotransmitter, has made this compound a subject of interest in neuroscience research, particularly concerning its potential interactions within the nervous system. globalresearchonline.netwikipedia.orgsciopen.com The naturally occurring form is predominantly the L-(S) enantiomer, which is relevant for research into its biological effects, as synthetic versions may be racemic mixtures. mdpi.comwikipedia.orgnih.gov

Natural Occurrence and Distribution in Biological Systems Relevant to Research (e.g., Camellia sinensis, Xerocomus badius)

The primary natural source of this compound investigated in research is the tea plant, Camellia sinensis. mdpi.comglobalresearchonline.netwikipedia.orgresearchgate.netnhri.org.twnih.govopenveterinaryjournal.commdpi.comfrontiersin.orgresearchgate.netsciopen.comunipd.itmdpi.comresearchgate.netmedicalnewstoday.comresearchgate.netmdpi.com It is a major amino acid in tea leaves, often constituting a significant percentage of the total free amino acids. globalresearchonline.netwikipedia.orgnih.govfrontiersin.orgunipd.itresearchgate.net this compound content in Camellia sinensis can vary depending on factors such as cultivar, growing conditions (like shading), and the age of the leaves. globalresearchonline.netwikipedia.orgfrontiersin.orgresearchgate.netunipd.itmdpi.com Biosynthesis of this compound in tea plants primarily occurs in the roots from glutamic acid and ethylamine, catalyzed by the enzyme theanine synthetase. mdpi.commdpi.comnih.govfrontiersin.org It is then transported to other parts of the plant, accumulating in young leaves. frontiersin.orgmdpi.comnih.govfrontiersin.org

Beyond Camellia sinensis, this compound has also been identified in the basidiomycete mushroom Xerocomus badius (also known as Boletus badius), although typically at much lower concentrations than in tea. mdpi.comnhri.org.twnih.govopenveterinaryjournal.comunipd.itacs.org The presence of this compound in these distinct biological kingdoms highlights its unique biochemical pathways. Research also indicates its presence in other Camellia species like C. japonica and C. sasanqua. nih.govunipd.itmdpi.com

Research findings have explored the distribution of this compound within the tea plant. Studies have shown that this compound is present throughout the plant, with concentrations varying between tissues. frontiersin.org Higher concentrations have been reported in roots and young leaves compared to stems and older leaves. frontiersin.orgmdpi.comfrontiersin.org For instance, concentrations ranging between 1.2 and 6.2 mg/g fresh weight have been noted in Camellia sinensis, with higher levels (6.2–13.7 mg/g) observed in the roots in some studies. mdpi.com Another study indicated that the bud and first leaf presented the highest theanine amount among tissues, while the stem showed the lowest. frontiersin.org this compound can constitute 50–70% of the total free amino acid content in new tea shoots, a proportion that decreases as leaves age. mdpi.com

Here is a sample data representation based on research findings on this compound distribution in Camellia sinensis tissues:

| Tissue | Approximate this compound Concentration Range (mg/g Fresh Weight) | Notes | Source |

| Roots | 6.2 – 13.7 | Major site of biosynthesis | mdpi.comfrontiersin.org |

| Young Leaves | 1.2 – 6.2 (higher end) | Accumulates after transport from roots | mdpi.comfrontiersin.org |

| Older Leaves | Lower than young leaves | Content decreases with aging | mdpi.comfrontiersin.org |

| Stem | Considerably below leaves and roots | Lowest concentration among tissues studied | frontiersin.org |

| New Shoots | 50-70% of total free amino acids | Proportion decreases with leaf aging | frontiersin.orgmdpi.com |

Note: Data ranges are approximate and can vary significantly based on cultivar, growing conditions, and analytical methods used in specific studies.

Research into this compound's presence and metabolism in these natural sources provides a foundation for understanding its role in plant physiology and its availability for study in other biological contexts.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184817 | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

214-216 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethanol + water | |

CAS No. |

3081-61-6 | |

| Record name | L-Theanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174.20, 217 - 218 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Transport Mechanisms of L Theanine

Biosynthetic Pathways in Camellia sinensis

L-Theanine biosynthesis primarily occurs in the roots of the tea plant, although some synthesis may also occur in the leaves researchgate.netresearchgate.net. The main pathway involves the enzymatic conversion of glutamate (B1630785) and ethylamine (B1201723), catalyzed by theanine synthase (TS) mdpi.comresearchgate.netnih.gov.

Theanine Synthase Activity

Theanine synthase (CsTSI in Camellia sinensis) is the key enzyme responsible for the final step of this compound synthesis, joining glutamate and ethylamine researchgate.netelifesciences.orgmaxapress.com. While TS activity is detected in all tea plant tissues, it is significantly higher in the roots researchgate.net. Some studies also suggest that glutamine synthetase (CsGS) may possess theanine synthase activity, contributing to this compound synthesis maxapress.comresearchgate.net. The gene sequences of TS and GS show high consistency frontiersin.org.

Precursor Compounds and Enzymatic Conversions (e.g., Glutamate, Ethylamine)

The primary precursors for this compound synthesis are L-glutamate and ethylamine mdpi.comresearchgate.netnih.gov. Glutamate is mainly produced in the roots through amino acid metabolic pathways that utilize soil nitrogen mdpi.comresearchgate.netmdpi.com. Ethylamine is generated via the decarboxylation of alanine (B10760859), a reaction catalyzed by alanine decarboxylase (CsAlaDC) mdpi.comresearchgate.netmaxapress.comresearchgate.net. The availability of ethylamine is considered a key factor determining the level of this compound accumulation in C. sinensis compared to other plants researchgate.netacs.org.

Role of Specific Enzymes (e.g., Glutamine Synthetase (CsGS), Arginine Decarboxylase (CsADC), Glutamate Synthase (CsGOGAT), Glutamate Dehydrogenase (CsGDH))

Several enzymes are involved in the production of the precursors for this compound synthesis. Glutamine synthetase (CsGS), glutamate synthase (CsGOGAT), and glutamate dehydrogenase (CsGDH) play crucial roles in the assimilation of soil nitrogen and the production of glutamate in the roots mdpi.comresearchgate.netmdpi.com. Arginine decarboxylase (CsADC) is involved in polyamine synthesis, and while mentioned in the context of root-expressed genes related to theanine synthesis, its direct role in providing precursors for theanine is less direct than that of enzymes involved in glutamate and ethylamine synthesis mdpi.com. Alanine decarboxylase (CsAlaDC) is specifically responsible for the production of ethylamine from alanine mdpi.comresearchgate.netmaxapress.comresearchgate.net.

Spatial Distribution and Accumulation within Plant Tissues (e.g., roots, young leaves, stems, older leaves)

This compound is distributed throughout various organs of the tea plant, except for the fruits researchgate.netmdpi.com. It is predominantly synthesized and accumulated in the roots mdpi.comnih.govelifesciences.orgnih.govresearchgate.net. From the roots, this compound is transported to the aerial parts of the plant, primarily accumulating in young leaves researchgate.netmdpi.comnih.govelifesciences.org. The concentration of this compound is significantly lower in stems and older leaves compared to roots and young leaves researchgate.netmdpi.com. In young shoots, this compound can constitute a significant portion of the total free amino acids, but this proportion decreases as the leaves mature mdpi.comresearchgate.net.

Regulation of Biosynthesis by Environmental Factors (e.g., temperature, light exposure, elevated CO2 concentration, heavy metal contamination, plant hormones, transcription factors)

This compound biosynthesis is influenced by a range of environmental factors. Temperature affects the synthesis, hydrolysis, and transport of this compound, with a range of 15–25 °C being considered conducive to synthesis mdpi.com. High temperatures can decrease the activity and expression of synthesis enzymes, reducing this compound content mdpi.comnih.gov. Light exposure negatively affects this compound accumulation, as this compound hydrolysis into glutamate and ethylamine is light-dependent researchgate.netmdpi.com. Shading is a common practice to increase theanine content in young shoots mdpi.com. Elevated CO2 concentrations have been shown to increase theanine content and upregulate biosynthesis genes researchgate.netmdpi.com. Nutrient availability, particularly nitrogen and phosphorus, significantly impacts theanine levels mdpi.comoup.commdpi.com. Heavy metal contamination can also affect theanine biosynthesis mdpi.comnih.gov. Plant hormones, such as brassinosteroids and gibberellins, and transcription factors (e.g., CsWRKYs, CsMYBs, CsbHLHs) play crucial regulatory roles in theanine metabolism by influencing the expression of related genes researchgate.netmdpi.comnih.govoup.comnih.govresearchgate.netoup.com.

Microbial Biosynthesis of this compound

Microbial synthesis of this compound is being explored as an alternative production method. There are primarily two biosynthetic routes in microorganisms: the glutamate-mediated pathway and the glutamine-mediated pathway mdpi.comencyclopedia.pubmdpi.comresearchgate.net.

The glutamate-mediated pathway utilizes glutamate and ethylamine as precursors and requires ATP for energy mdpi.comencyclopedia.pubmdpi.com. Enzymes such as glutamine synthetase (GS), gamma-glutamylmethylamide synthetase (γ-GMAS), and gamma-glutamylcysteine (B196262) synthetase (γ-GCS) can catalyze this reaction encyclopedia.pubmdpi.com. For instance, GS from Micrococcus glutamicus and Pseudomonas aeruginosa has been shown to synthesize this compound from glutamate and ethylamine encyclopedia.pubmdpi.com. γ-GMAS from Methylovorus mays and Pseudomonas syringae has also been used for this compound production mdpi.comencyclopedia.pubnih.gov.

The glutamine-mediated pathway uses glutamine and ethylamine as precursors and proceeds via γ-glutamyl transfer reactions, not requiring ATP mdpi.comencyclopedia.pubmdpi.com. L-glutaminase (GLS) and γ-glutamyltransferase (GGT) are key enzymes in this pathway encyclopedia.pubmdpi.com. Glutaminases from Pseudomonas nitroreducens and the fungus Trichoderma koningii have demonstrated the ability to synthesize theanine from glutamine and ethylamine encyclopedia.pubnih.govasm.org.

Efforts are underway to engineer microorganisms like Escherichia coli to produce this compound from simpler carbon sources like glucose, sometimes in the absence of supplemental ethylamine, by introducing the necessary enzymatic pathways mdpi.comnih.govasm.org.

Data Tables

While specific quantitative data tables were not consistently present across the search results in a format suitable for direct extraction into structured tables, the text provides qualitative and comparative data on this compound distribution and the relative activity/expression of enzymes under different conditions.

For example, the spatial distribution can be summarized qualitatively:

| Tissue | Relative this compound Content |

| Roots | High |

| Young Leaves | High |

| Stems | Lower |

| Older Leaves | Lower |

| Fruits | Not detected |

And the effect of some environmental factors:

| Environmental Factor | Effect on this compound Accumulation | Relevant Enzymes/Genes Affected |

| High Temperature | Decrease | CsGS, CsGOGAT, CsTS (activity and expression) mdpi.comnih.gov |

| Light Exposure | Decrease (due to hydrolysis) | This compound hydrolase researchgate.netmdpi.com |

| Shading | Increase | CsGOGAT, CsAlaDC, CsTSI, CsGS1.1 (expression) researchgate.net |

| Elevated CO2 | Increase | CsGS, CsTS (expression) researchgate.netmdpi.com |

| Nitrogen Availability | Significant Impact | CsGS, CsGOGAT, CsGDH, CsAlaDC, CsTS mdpi.comresearchgate.netmdpi.commdpi.com |

| Phosphorus Availability | Decrease with increasing Pi concentration | CsGS1, CsTS1 oup.com |

Glutamate-Mediated Pathway (ATP-dependent)

The glutamate-mediated pathway utilizes L-glutamate and ethylamine as substrates for the synthesis of this compound. This process is dependent on the presence of ATP, which provides the necessary energy for the enzymatic reaction. mdpi.comencyclopedia.pub Several enzymes have been implicated in catalyzing this pathway, including Glutamine Synthetase (GS), Gamma-Glutamine Methylamide Synthetase (GMAS), and Gamma-Glutamylcysteine Synthetase (γ-GCS). mdpi.comencyclopedia.pub

Glutamine Synthetase (GS) is a key enzyme in nitrogen metabolism, primarily known for catalyzing the ATP-dependent conversion of glutamate and ammonia (B1221849) into glutamine. researchgate.net However, studies have shown that certain bacterial GS enzymes can exhibit activity towards ethylamine as an alternative substrate to ammonia, leading to the synthesis of this compound from glutamate and ethylamine in the presence of ATP. mdpi.comencyclopedia.pubasm.org While the activity of GS towards ethylamine can be lower compared to its activity with ammonia, it demonstrates a role for this enzyme in this compound biosynthesis in some contexts. asm.orgsci-hub.se Research on Camellia sinensis has identified different isoforms of GS (CsGS), with studies suggesting their involvement in theanine accumulation, particularly in tender shoots. nih.govfigshare.comacs.org

Gamma-Glutamine Methylamide Synthetase (GMAS) is another enzyme capable of catalyzing the ATP-dependent synthesis of this compound from L-glutamate and ethylamine. mdpi.comencyclopedia.pubresearchgate.net GMAS has been identified in various microorganisms, including methylotrophic bacteria, and has shown significant activity towards ethylamine. mdpi.comasm.orgresearchgate.net This enzyme effectively ligates ethylamine to the γ-carboxyl group of glutamate to form the γ-amide linkage characteristic of this compound. mdpi.comgoogle.com Research has explored the use of GMAS from different microbial sources for the enzymatic production of this compound, highlighting its efficiency in this ATP-dependent reaction. researchgate.netresearchgate.netresearchgate.net

Gamma-Glutamylcysteine Synthetase (γ-GCS) is primarily involved in the first step of glutathione (B108866) biosynthesis, catalyzing the formation of γ-glutamylcysteine from glutamate and cysteine. researchgate.net However, studies have demonstrated that γ-GCS, particularly from Escherichia coli, can be engineered or can exhibit a side activity that allows it to catalyze the ATP-dependent synthesis of this compound from glutamate and ethylamine. mdpi.comencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net While the initial activity for theanine synthesis by wild-type γ-GCS might be low, protein engineering approaches have successfully enhanced its catalytic efficiency towards ethylamine, making it a potential enzyme for this compound production. researchgate.net

Here is a summary of the key enzymes in the glutamate-mediated pathway:

| Enzyme | Substrates | ATP Requirement | Primary Role (General) | Role in this compound Synthesis (Glutamate Pathway) |

|---|---|---|---|---|

| Glutamine Synthetase (GS) | Glutamate, Ammonia | Yes | Glutamine synthesis | Catalyzes this compound from Glutamate + Ethylamine |

| Gamma-Glutamine Methylamide Synthetase (GMAS) | Glutamate, Methylamine/Ethylamine | Yes | N-methylglutamate synthesis (in some organisms) | Catalyzes this compound from Glutamate + Ethylamine |

| Gamma-Glutamylcysteine Synthetase (γ-GCS) | Glutamate, Cysteine | Yes | γ-glutamylcysteine synthesis | Can catalyze this compound from Glutamate + Ethylamine (often with engineering) |

Gamma-Glutamine Methylamide Synthetase (GMAS)

Glutamine-Mediated Pathway (ATP-independent)

The glutamine-mediated pathway offers an alternative route for this compound synthesis that does not directly require ATP. mdpi.comencyclopedia.pub This pathway typically involves the transfer of a γ-glutamyl moiety from glutamine to ethylamine, catalyzed by specific enzymes. mdpi.com The primary enzymes associated with this pathway are L-Glutaminase (GLS) and Gamma-Glutamyl Transpeptidase (GGT). mdpi.comencyclopedia.pub

L-Glutaminase (GLS) is an enzyme that primarily catalyzes the hydrolysis of glutamine to glutamate and ammonia. asm.orgresearchgate.net However, certain glutaminases, notably those from Pseudomonas nitroreducens and Trichoderma koningii, have been shown to exhibit γ-glutamyl transfer activity. mdpi.comencyclopedia.pubasm.orgresearchgate.netresearchgate.netnih.gov This allows them to catalyze the synthesis of this compound by transferring the γ-glutamyl group from L-glutamine to ethylamine. mdpi.comencyclopedia.pubresearchgate.net This reaction is considered ATP-independent. mdpi.comencyclopedia.pub

Gamma-Glutamyl Transpeptidase (GGT) is an enzyme involved in the metabolism of glutathione and other γ-glutamyl compounds. researchgate.net GGT can catalyze the transfer of a γ-glutamyl moiety from a donor molecule (such as glutamine or other γ-glutamyl peptides) to an acceptor molecule (like an amino acid or peptide). asm.orgresearchgate.net Research has demonstrated that GGT can utilize L-glutamine as a γ-glutamyl donor and ethylamine as an acceptor to synthesize this compound. mdpi.comencyclopedia.pubresearchgate.netasm.org This transpeptidation reaction is ATP-independent. mdpi.comencyclopedia.pub GGT's broad substrate specificity allows for this transfer, contributing to this compound formation. asm.org However, GGT can also catalyze hydrolysis, which can lead to the production of glutamate as a byproduct, potentially reducing this compound yield. asm.orgnih.gov In tea plants, specific GGT isoforms (e.g., CsGGT2, CsGGT4) have been identified and studied for their roles in theanine metabolism, including both synthesis and degradation. mdpi.comnih.gov

Here is a summary of the key enzymes in the glutamine-mediated pathway:

| Enzyme | Substrates | ATP Requirement | Primary Role (General) | Role in this compound Synthesis (Glutamine Pathway) |

|---|---|---|---|---|

| L-Glutaminase (GLS) | Glutamine | No | Glutamine hydrolysis | Catalyzes this compound from Glutamine + Ethylamine |

| Gamma-Glutamyl Transpeptidase (GGT) | γ-glutamyl compound (donor), Amino acid/peptide (acceptor) | No | γ-glutamyl transfer, Hydrolysis | Catalyzes this compound from Glutamine + Ethylamine |

Metabolism and Transport

Beyond biosynthesis, this compound undergoes metabolic processes. In organisms that ingest this compound, it is absorbed in the small intestine and can be hydrolyzed into L-glutamate and ethylamine. tandfonline.comwikipedia.orgresearchgate.net This hydrolysis is primarily catalyzed by glutaminases, particularly phosphate-independent glutaminase, found in organs like the kidney. tandfonline.comwikipedia.orgresearchgate.net The resulting glutamate can then participate in other metabolic pathways, while ethylamine may be excreted. mdpi.comtandfonline.com

The transport of this compound within organisms is also a subject of research. In tea plants, this compound synthesized in the roots is transported to aerial parts via the xylem. mdpi.comelifesciences.org This movement is influenced by factors such as the plant's water potential gradient and pressure flow mechanisms. mdpi.com In mammals, this compound is absorbed in the intestine and transported to various organs, including the brain. tandfonline.comwikipedia.org Studies suggest that this compound transport involves specific amino acid transporter systems. tandfonline.commdpi.comnih.gov The system L transport pathway, which is typically responsible for the transport of large neutral amino acids, has been implicated in this compound uptake in various mammalian cell lines. nih.gov Both LAT1 and LAT2 isoforms of the system L transporter appear to mediate this compound transport. nih.gov Additionally, sodium-coupled co-transport mechanisms have been suggested for this compound absorption in the intestine. tandfonline.com Research also indicates that this compound can influence the expression of amino acid transporters in the intestine, potentially impacting amino acid absorption and metabolism. mdpi.com

L-Glutaminase (GLS)

Genetic Engineering and Synthetic Pathways for this compound Production in Microorganisms (e.g., Escherichia coli)

Microbial synthesis of this compound offers a promising alternative to extraction from tea plants, particularly to avoid the use of toxic and flammable ethylamine in traditional industrial production methods. nih.govasm.orgnih.gov Engineered microorganisms, such as Escherichia coli, have been developed to produce this compound through designed artificial biosynthetic pathways. nih.govasm.orgnih.govmdpi.com

Two primary microbial synthesis pathways for this compound have been explored: the glutamate-mediated pathway and the glutamine-mediated pathway. mdpi.commdpi.comencyclopedia.pub The glutamate-mediated pathway utilizes glutamate and ethylamine as precursors and requires ATP for energy. mdpi.commdpi.comencyclopedia.pub Enzymes involved in this route include glutamine synthetase (GS), γ-glutamylmethylamide synthetase (GMAS), and γ-glutamylcysteine synthetase (γ-GCS), which catalyze the condensation of glutamate and ethylamine. mdpi.comencyclopedia.pubresearchgate.net

The glutamine-mediated pathway, in contrast, uses glutamine and ethylamine and does not necessitate ATP. mdpi.commdpi.comencyclopedia.pub This pathway primarily involves the enzymes L-glutaminase (GLS) and γ-glutamyltransferase (GGT), which catalyze the synthesis of this compound from glutamine and ethylamine through γ-glutamyl transfer reactions. mdpi.commdpi.comencyclopedia.pub

Research in Escherichia coli has focused on constructing these pathways by co-expressing relevant enzymes from various organisms. For instance, one engineered pathway in E. coli involved the co-expression of GMAS from Methyloversatilis universalis, polyphosphate kinase (PPK) from E. coli (for ATP regeneration), alanine transaminase from Bacillus subtilis, and alanine decarboxylase from Camellia sinensis. mdpi.comresearchgate.net Another approach in E. coli involved designing pathways that produce this compound from glucose and ammonia, eliminating the need for supplemental ethylamine. nih.govasm.orgnih.gov This included a transaminase (TA) pathway where acetaldehyde (B116499) is converted to ethylamine by transaminase, followed by condensation with glutamate catalyzed by GMAS. nih.govasm.org Deletion of the gene encoding γ-glutamyltranspeptidase (ggt), an enzyme that can decompose this compound, has also been employed to enhance production yields in engineered E. coli strains. nih.govasm.orgnih.gov

Data from studies on engineered E. coli strains demonstrate successful this compound production. For example, an engineered E. coli strain (FD04) achieved a titer of 2.9 g/L of this compound in a 1 L bioreactor. mdpi.com Another study using a different engineered E. coli strain (FD03) produced 334 mg/L in shake flasks. mdpi.com The overexpression of a glutamine permease (GNP1) from Saccharomyces cerevisiae in E. coli (strain FD04) further increased the this compound titer by 14.7%. mdpi.com

| Engineered E. coli Strain | Key Engineered Features | Production Titer (Shake Flask) | Production Titer (Bioreactor) | Reference |

| FD03 | Co-expression of GMAS, PPK, alanine transaminase, alanine decarboxylase | 334 mg/L | Not specified | mdpi.com |

| FD04 | Co-expression of GMAS, PPK, alanine transaminase, alanine decarboxylase, and glutamine permease (GNP1) | 383 mg/L | 2.9 g/L | mdpi.com |

| W3110S3GK (engineered) | Expression of transaminase (from P. putida) and GMAS (from P. syringae), enhanced acetaldehyde and alanine production, ggt deletion | Not specified | Large-scale production achieved | nih.govasm.orgnih.gov |

Metabolism and Transport in Mammalian Systems

Following oral administration, this compound is rapidly absorbed and distributed throughout the body, including crossing the blood-brain barrier. wikipedia.orgmdpi.com

Blood-Brain Barrier Permeability and Transport Systems (e.g., large neutral amino acid transport system)

This compound has the ability to cross the blood-brain barrier (BBB), allowing it to exert effects on the central nervous system. openveterinaryjournal.commdpi.comnih.govsci-hub.selincoln.ac.nzscirp.orgbiomedicineonline.orgglobalresearchonline.netalzdiscovery.orgcasi.org The transport of this compound across the BBB is primarily mediated by the large neutral amino acid transport system (LAT1), also known as the leucine-preferring transport system. wikipedia.orgnih.govsci-hub.sebiomedicineonline.orgcasi.org This transporter facilitates the movement of large neutral amino acids, and this compound competes with other amino acids, such as leucine, isoleucine, and valine, for transport across this barrier. sci-hub.seThis compound.comfrontiersin.org The ethyl group on this compound is thought to increase its lipophilicity, potentially aiding its passage through the BBB. sci-hub.se this compound transport into the brain has been shown to be dose-dependent. This compound.com

Enzymatic Hydrolysis and Excretion (e.g., to glutamic acid and ethylamine in kidneys)

This compound undergoes metabolism in mammalian systems. The primary metabolic pathway involves enzymatic hydrolysis. openveterinaryjournal.commdpi.comnih.govglobalresearchonline.net This hydrolysis leads to the breakdown of this compound into glutamic acid (glutamate) and ethylamine. openveterinaryjournal.commdpi.comnih.govsci-hub.semdpi.comglobalresearchonline.netnih.gov This process is thought to occur predominantly in the kidneys, catalyzed by a phosphate-independent glutaminase. openveterinaryjournal.commdpi.comnih.govsci-hub.seglobalresearchonline.netnih.gov Some sources also suggest hydrolysis can occur in the intestine and liver. nih.gov

Once hydrolyzed, glutamic acid and ethylamine can enter other metabolic pathways. mdpi.com Glutamic acid can be converted into glutamyl peptides via a γ-glutamyl transferase process or contribute to the synthesis of nitrogen-containing compounds. openveterinaryjournal.commdpi.com Ethylamine can be excreted in the urine or oxidized to acetaldehyde, which may then be involved in the biosynthesis of catechins. openveterinaryjournal.commdpi.com A significant portion of this compound metabolites are rapidly excreted in the urine. mdpi.comnih.gov Studies in rats have shown that plasma concentrations of this compound and ethylamine peak at different times after administration, with ethylamine peaking later than this compound, supporting the idea of enzymatic conversion. nih.gov

Neuropharmacological Mechanisms of L Theanine Action

Modulation of Neurotransmitter Systems

L-Theanine has been shown to impact the levels and activity of several major neurotransmitters in the brain, including GABA, dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govconsensus.appclevelandclinic.org

Gamma-Aminobutyric Acid (GABA) System

This compound is understood to influence the inhibitory gamma-aminobutyric acid (GABA) system. Studies suggest that this compound can enhance GABA levels in the brain. nih.govmdpi.comclevelandclinic.orgfrontiersin.orgalzdiscovery.org This increase in GABA is associated with promoting relaxation and reducing stress. clevelandclinic.orgnih.govfndhealth.com Furthermore, research indicates that this compound can increase the expression of GABA receptors, including both GABAA and GABAB receptors. frontiersin.orgnih.govresearchgate.net Some evidence suggests this compound may directly stimulate GABAA receptors. frontiersin.orgnih.govresearchgate.net The potentiation of GABAergic activity is considered a key mechanism underlying the relaxing effects attributed to this compound. frontiersin.orgresearchgate.net

Dopaminergic System

This compound has been observed to influence the dopaminergic system. Animal studies have demonstrated that this compound administration can lead to increased dopamine concentrations in the brain. nih.govclevelandclinic.orgfrontiersin.orgalzdiscovery.org This effect has been particularly noted in specific brain regions, including the striatum, hippocampus, and hypothalamus. taylorandfrancis.commdpi.comfrontiersin.orgnih.govsci-hub.se For instance, studies in rats have shown remarkable elevations in dopamine concentrations in the striatum following this compound administration. sci-hub.se The mechanism for this dopamine release may differ from that of glutamate (B1630785) transporter blockers or glutamic acid. sci-hub.se

Noradrenergic System

Studies have investigated the effects of this compound on norepinephrine levels. Some research suggests that this compound can lead to decreased norepinephrine concentrations in the brain. conductscience.comresearchgate.net However, other findings indicate that this compound influences norepinephrine levels in a way that can enhance attention and focus, suggesting a more complex modulation of this system. fndhealth.com One study in rats reported a decrease in norepinephrine levels in the striatum following this compound administration. researchgate.net

Interaction with Glutamate Receptors

Given its structural similarity to glutamate, this compound interacts with glutamate receptors in the brain. wikipedia.orgtaylorandfrancis.comtroscriptions.com

Antagonistic Effects on Excitatory Glutamate Receptors

This compound has been shown to act as an antagonist, particularly on excitatory ionotropic glutamate receptors such as AMPA and kainate receptors. wikipedia.orgnih.govalzdiscovery.orgresearchgate.net In vitro studies indicate that this compound binds to these receptors, although with lower affinity compared to glutamate. wikipedia.orgnih.govresearchgate.net It also interacts with NMDA receptors, acting as a partial co-agonist in vitro, but animal models suggest it can bind NMDA receptors and exert a neuroprotective effect against excitotoxic damage. wikipedia.orgtaylorandfrancis.comnih.gov Furthermore, this compound has been shown to exert antagonistic effects on Group 1 Metabotropic Glutamate Receptors (mGluRs). nih.govconsensus.appalzdiscovery.orgresearchgate.net This antagonistic action on excitatory glutamate receptors is believed to contribute to this compound's neuroprotective properties and its ability to modulate neuronal activity. nih.govconsensus.appalzdiscovery.orgresearchgate.net this compound's ability to inhibit glutamate reuptake has also been reported. conductscience.commdpi.com

The binding capacity of this compound to the GluR5 kainate receptor has been evaluated, showing a higher capacity than glutamate, although less than competitive antagonists like CNQX and DNQX. nih.gov This interaction with glutamate receptors can help balance excitation and inhibition in the brain. fndhealth.com

Data on the effects of this compound on neurotransmitter levels from select animal studies are summarized below:

| Neurotransmitter | Region(s) Affected | Observed Effect | Source(s) |

| GABA | Brain (general) | Increased | nih.govmdpi.comclevelandclinic.orgfrontiersin.orgalzdiscovery.org |

| Dopamine | Striatum, Hippocampus, Hypothalamus | Increased | taylorandfrancis.commdpi.comfrontiersin.orgnih.govsci-hub.se |

| Serotonin | Striatum, Hippocampus, Hypothalamus | Increased | taylorandfrancis.commdpi.comfrontiersin.orgnih.gov |

| Norepinephrine | Brain (general), Striatum | Decreased | conductscience.comresearchgate.net |

Note: This table summarizes findings from various animal studies and may not represent all research or effects across all species and conditions.

Modulation of Glutamate Release and Reuptake

This compound interacts with the glutamatergic system, which is crucial for excitatory neurotransmission. darwin-nutrition.frjst.go.jp Research suggests that this compound can influence glutamate levels and activity through several mechanisms. Some studies indicate that this compound may decrease glutamate release from presynaptic terminals, contributing to its anti-stress and anti-anxiety effects. researchgate.net Additionally, this compound has been reported to inhibit the reuptake of glutamate by blocking glutamate transporters. darwin-nutrition.frjst.go.jpnih.govresearchgate.netbu.edu This action could potentially protect against glutamate excitotoxicity, a process implicated in neuronal damage. darwin-nutrition.frjst.go.jpresearchgate.net By modulating glutamate reuptake, this compound may help regulate extracellular glutamate concentrations, preventing excessive neuronal stimulation. darwin-nutrition.frjst.go.jp

Co-agonist Activity at NMDA Receptors

This compound has been shown to interact with N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory. alzdiscovery.orgdarwin-nutrition.frresearchgate.netresearchgate.netresearchgate.netnih.govwikipedia.org Functional NMDA receptors are typically heterotetramers composed of two GluN1 subunits and two variable subunits, commonly GluN2A or GluN2B in the adult forebrain. nih.govwikipedia.orgsemmelweis.hu Activation of NMDA receptors requires the binding of both an agonist (like glutamate) and a co-agonist (like glycine (B1666218) or D-serine) to their respective sites, along with membrane depolarization to remove a magnesium block. researchgate.netnih.govwikipedia.orgsemmelweis.hu

Studies suggest that this compound can act as a partial co-agonist at NMDA receptors, binding to the co-agonist site on the GluN1 subunit. researchgate.netresearchgate.netresearchgate.netresearchgate.net Research using cultured hippocampal neurons and Xenopus oocytes expressing GluN1/GluN2A and GluN1/GluN2B receptors has investigated this interaction. While this compound alone may not elicit significant currents, co-application with glutamate can potentiate glutamate-elicited currents. researchgate.net The extent of this potentiation was found to be similar for both GluN1/GluN2A and GluN1/GluN2B expressing oocytes in one study, although the currents were a fraction of those elicited by glycine and glutamate co-application. researchgate.net

Furthermore, research indicates that this compound may influence the expression of NMDA receptor subunits. One study suggested that this compound could modulate the gene expression of GluN2A and GluN2B subunits, potentially contributing to its effects on NMDA receptor function. researchgate.netresearchgate.net This modulation of NMDA receptor activity, including potential co-agonist action and influence on subunit expression, is considered a mechanism underlying some of this compound's neuroprotective and cognitive effects. darwin-nutrition.frresearchgate.net

Brain Wave Activity Modulation

This compound is well-documented for its ability to modulate brain wave activity, particularly increasing alpha wave power. nhri.org.twox.ac.ukblackmoresinstitute.orgzenodo.orgalzdiscovery.orgmindlabpro.comwellbeingnutrition.comswolverine.comtci-thaijo.orgcaldic.comethicalnaturals.combluecal-ingredients.comhumanclinicals.orgmdpi.com This effect is often associated with its relaxation-promoting properties without inducing sedation. nhri.org.twox.ac.ukmindlabpro.comwellbeingnutrition.compsychologytoday.comswolverine.comethicalnaturals.combluecal-ingredients.comhumanclinicals.org

Alpha Wave Induction and Characteristics

Alpha waves (typically 8-13 Hz) are a type of brain electrical activity associated with a state of relaxed wakefulness. alzdiscovery.orgmindlabpro.comwellbeingnutrition.comswolverine.comethicalnaturals.combluecal-ingredients.comhumanclinicals.org This state is characterized by alertness and mental clarity without the feeling of anxiety or drowsiness. mindlabpro.comwellbeingnutrition.comswolverine.comethicalnaturals.combluecal-ingredients.com this compound has been shown to significantly increase activity in the alpha frequency band. nhri.org.twox.ac.ukalzdiscovery.orgmindlabpro.comswolverine.comcaldic.combluecal-ingredients.comhumanclinicals.orgmdpi.com This induction of alpha waves is considered a key mechanism by which this compound promotes relaxation and can enhance focus and attention. alzdiscovery.orgmindlabpro.comwellbeingnutrition.comethicalnaturals.combluecal-ingredients.com

Studies have observed increased alpha activity in various brain regions, including the frontal and parietal cortex, following this compound administration. tci-thaijo.orgethicalnaturals.com This increase in alpha power is thought to contribute to a state similar to that achieved during meditation. psychologytoday.comethicalnaturals.com Beyond general relaxation, this compound may also specifically influence attention-related alpha activity, increasing anticipatory alpha activity while potentially decreasing background alpha activity, which could improve focus. alzdiscovery.org

Electroencephalography (EEG) Studies and Findings

Electroencephalography (EEG) is a primary tool used to study the effects of this compound on brain wave activity in humans. Numerous EEG studies have demonstrated that this compound increases alpha wave generation. nhri.org.twox.ac.ukalzdiscovery.orgswolverine.comtci-thaijo.orgcaldic.combluecal-ingredients.comhumanclinicals.orgmdpi.com

Early research using EEG showed that this compound significantly increases activity in the alpha frequency band. nhri.org.twox.ac.uk This effect has been observed at various doses and in different populations, including healthy adults. nhri.org.twox.ac.ukalzdiscovery.orgtci-thaijo.orgcaldic.comhumanclinicals.org For instance, a study involving healthy young participants found a greater increase in alpha activity over time in the this compound group compared to placebo. nhri.org.twox.ac.uk Another study on healthy middle-aged adults, while not statistically significant, showed a pattern of higher alpha wave power in the this compound group, particularly in the left frontal and parietal cortex. tci-thaijo.org

EEG studies have also explored the relationship between this compound's effects on alpha waves and subjective states. While some studies show an increase in alpha activity indicative of relaxation, the correlation between these EEG changes and subjective feelings of stress or relaxation is not always clear or consistently observed. alzdiscovery.orgtci-thaijo.org However, the consistent finding across multiple studies is the modulation of alpha brain waves by this compound. nhri.org.twox.ac.ukalzdiscovery.orgswolverine.comtci-thaijo.orgcaldic.combluecal-ingredients.comhumanclinicals.orgmdpi.com

Here is a summary of findings from selected EEG studies:

| Study Characteristic | This compound Dose | Key EEG Finding | Citation |

| Healthy young adults, resting eyes closed | 50 mg | Greater increase in alpha activity over time vs. placebo | nhri.org.twox.ac.uk |

| Healthy adults under cognitive stress | 200 mg (in drink) | Increased alpha activity; no correlation with subjective stress/cortisol levels | alzdiscovery.orgmdpi.com |

| Healthy middle-aged adults | 200 mg | Pattern of higher alpha power (left frontal/parietal); not statistically significant | tci-thaijo.org |

| Higher anxiety individuals | 200 mg | Increased power in the alpha frequency | caldic.comhumanclinicals.org |

| Healthy volunteers | 50 mg | Facilitated normal increase of alpha power during prolonged rest | caldic.com |

Electrocorticography (ECoG) Patterns

Electrocorticography (ECoG), which involves placing electrodes directly on the surface of the brain, provides more precise measurements of electrical activity compared to scalp EEG. While less common in human this compound research due to its invasive nature, ECoG studies in animal models have also investigated the effects of this compound on brain electrical patterns.

Research using ECoG in mice has explored the impact of this compound on brain wave activity. One study investigated the effects of this compound and its complexes with magnesium on ECoG patterns. researchgate.netfrontiersin.orgnih.govresearchgate.net The findings indicated that this compound, particularly its complexes, increased the expression of GABAergic, serotonergic, and glutamatergic receptors, which were associated with decreased ECoG frequency, increased amplitude, and enhanced delta wave powers. researchgate.netfrontiersin.orgnih.govresearchgate.net Another study in healthy mice showed that this compound statistically increased theta, alpha, and beta band activities, although it did not significantly alter the total ECoG activity. dergipark.org.tr These ECoG studies in animal models provide insights into the direct effects of this compound on cortical electrical activity and its potential interactions with neurotransmitter systems at a more localized level.

Neurotrophic Factor Modulation

This compound has been investigated for its potential to modulate neurotrophic factors, which are proteins that support the survival, growth, and differentiation of neurons. Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in synaptic plasticity, neurogenesis, and neuronal survival, and its levels are often implicated in neurological and psychiatric conditions. researchgate.netnih.govacs.orgnootropicsexpert.comresearchgate.net

Research suggests that this compound administration can lead to increased expression of BDNF, particularly in the hippocampus. researchgate.netresearchgate.netnih.govnootropicsexpert.com The hippocampus is a brain region critical for learning and memory, and BDNF in this area plays a vital role in these processes. researchgate.netacs.orgnootropicsexpert.comresearchgate.net

Studies in animal models have provided evidence for this compound's effect on hippocampal BDNF. Chronic administration of this compound has been shown to upregulate BDNF protein levels in the hippocampus of mice. researchgate.netresearchgate.netnih.gov This effect is considered a potential mechanism underlying the observed antidepressant-like and neuroprotective effects of this compound in some studies. researchgate.netresearchgate.netnootropicsexpert.com For example, research investigating the molecular basis of this compound's psychotropic effects in mice found increased BDNF protein expression in the hippocampus after subchronic administration, correlating with observed behavioral improvements. researchgate.net

In vitro studies also support a neuroprotective role potentially linked to BDNF modulation. This compound pretreatment has been shown to attenuate the downregulation of BDNF protein caused by exposure to certain neurotoxicants in human cell lines. nih.gov

The modulation of BDNF expression by this compound in the hippocampus highlights its potential role in supporting neuronal health, plasticity, and cognitive function. researchgate.netresearchgate.netnih.govacs.orgnootropicsexpert.com

Here is a summary of findings related to this compound and BDNF:

| Study Type | Model/Subject | This compound Administration | Key BDNF Finding | Citation |

| In Vivo | Adult mice | Chronic (e.g., 0.4 mg/kg, i.p., 3 weeks) | Increased BDNF protein levels in hippocampus | researchgate.netresearchgate.netnih.gov |

| In Vitro | Human cell line | Pretreatment (500 µM) | Attenuated downregulation of BDNF protein | nih.gov |

| In Vivo | Scopolamine-treated mice | 20 mg/kg, p.o. | Elevated hippocampal BDNF levels | acs.org |

Anti-inflammatory Pathways in the Central Nervous System (e.g., reduction of cytokine expression like TNF-α, IL-6)

Neuroinflammation is increasingly recognized as a critical factor in the pathogenesis of various neurological disorders. This compound has demonstrated anti-inflammatory properties within the brain by influencing the expression of key inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Studies have shown that this compound can downregulate the expression of inflammatory cytokines in the brain. For instance, in mouse models of chronic stress-induced neuroinflammation, this compound treatment significantly reduced the elevated levels of TNF-α and IL-6 in the prefrontal cortex. biomedpharmajournal.orgsemanticscholar.org This reduction in cytokine expression is suggested as a mechanism by which this compound exerts its protective effects against neuroinflammation, anxiety, depression, and cognitive dysfunction observed in these models. biomedpharmajournal.orgsemanticscholar.org

Furthermore, this compound has been found to inhibit inflammatory responses in the brain induced by various insults. In a rat model of brain nerve injury induced by Aroclor 1254, a polychlorinated biphenyl (B1667301) (PCB), oral administration of this compound downregulated the expression of inflammatory cytokines, contributing to the protection against oxidative damage. mdpi.comresearchgate.netnih.govnih.gov The anti-inflammatory activity of this compound may involve the inhibition of signaling pathways such as the NF-κB pathway, which plays a central role in the regulation of inflammatory gene expression. mdpi.comfrontiersin.orgnih.gov

Research in other contexts, such as lipopolysaccharide (LPS)-induced inflammation models, also supports the ability of this compound to inhibit the production of pro-inflammatory cytokines including TNF-α and IL-6. mdpi.comfrontiersin.orgnih.gov While some of these studies focus on peripheral inflammation, the underlying mechanisms involving pathways like NF-κB are also relevant to neuroinflammation.

Antioxidant Mechanisms in the Brain (e.g., elevation of glutathione (B108866) levels, reduction of oxidative damage to proteins and lipids)

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the brain to detoxify them, is a significant contributor to neuronal damage and neurodegenerative diseases. This compound exhibits antioxidant properties that help protect brain cells from oxidative damage.

One of the key antioxidant mechanisms of this compound involves the modulation of glutathione (GSH) levels in the brain. Glutathione is a crucial endogenous antioxidant that helps to neutralize free radicals and reactive species. Studies have shown that this compound treatment can elevate glutathione levels in brain tissue. mdpi.combiomolther.orgalzdiscovery.orgresearchgate.netnih.govresearchgate.net For example, in human neuroblastoma cells exposed to amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease, this compound significantly elevated reduced glutathione levels and attenuated Aβ-induced neurotoxicity. biomolther.orgresearchgate.netbiomolther.org Similarly, in mouse models of cadmium-induced neurotoxicity, this compound treatment increased GSH levels in brain tissue, contributing to the alleviation of oxidative damage. mdpi.comnih.gov this compound may also support glutathione synthesis, potentially through mechanisms involving astrocytes. researchgate.netresearchgate.net

Beyond elevating glutathione, this compound has been shown to directly reduce oxidative damage to vital cellular components, including proteins and lipids. Oxidative stress can lead to the carbonylation of proteins and peroxidation of lipids, impairing their function and contributing to cellular dysfunction and death. Research indicates that this compound can mitigate these forms of damage. In the context of Aβ-induced neurotoxicity in neuroblastoma cells, this compound treatment significantly reduced oxidative protein and lipid damage. biomolther.orgresearchgate.netbiomolther.org Animal studies have also corroborated these findings, demonstrating that this compound can reduce levels of lipid hydroperoxides (LPO) and protein carbonyl content in the brain following exposure to neurotoxic substances. mdpi.comresearchgate.netnih.govalzdiscovery.org

The antioxidant effects of this compound are also linked to its ability to scavenge reactive oxygen species and enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). mdpi.comnih.govfrontiersin.org By bolstering the enzymatic and non-enzymatic antioxidant defense systems, this compound helps to maintain redox homeostasis in the brain and protect against oxidative insults.

Data Table

| Mechanism | Specific Effect Reported | Model/Context | Source |

| Anti-inflammatory | Reduction of TNF-α expression | Chronic stress-induced neuroinflammation (mice) | biomedpharmajournal.orgsemanticscholar.org |

| Anti-inflammatory | Reduction of IL-6 expression | Chronic stress-induced neuroinflammation (mice) | biomedpharmajournal.orgsemanticscholar.org |

| Anti-inflammatory | Downregulation of inflammatory cytokines | Aroclor 1254-induced brain injury (rats) | mdpi.comresearchgate.netnih.govnih.gov |

| Anti-inflammatory | Inhibition of IL-1β, TNF-α, and IL-6 production | LPS-induced inflammation (mice) | mdpi.comfrontiersin.orgnih.gov |

| Antioxidant | Elevation of glutathione (GSH) levels | Aβ-induced neurotoxicity (human neuroblastoma cells) | biomolther.orgresearchgate.netbiomolther.org |

| Antioxidant | Elevation of glutathione (GSH) levels | Cadmium-induced neurotoxicity (mice) | mdpi.comnih.gov |

| Antioxidant | Reduction of oxidative protein damage | Aβ-induced neurotoxicity (human neuroblastoma cells) | biomolther.orgresearchgate.netbiomolther.org |

| Antioxidant | Reduction of oxidative lipid damage | Aβ-induced neurotoxicity (human neuroblastoma cells) | biomolther.orgresearchgate.netbiomolther.org |

| Antioxidant | Reduction of lipid hydroperoxide (LPO) levels | Aroclor 1254-induced brain injury (rats) | mdpi.comresearchgate.netnih.gov |

| Antioxidant | Increased activity of antioxidant enzymes (SOD, CAT, GSH-Px) | Cadmium-induced neurotoxicity (mice) | mdpi.comnih.govfrontiersin.org |

Research on Physiological and Psychological Effects of L Theanine

Cognitive Function Enhancement

Studies have investigated the impact of L-Theanine on different aspects of cognitive function, including attention, memory, and executive functions.

Attention and Focus

This compound has been associated with improvements in attention and focus. A study involving middle-aged and older adults indicated that a single dose of this compound reduced reaction time in attention tasks. nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net This suggests a potential to improve attention based on reduced reaction times. nih.govnutraingredients-usa.com Another study on healthy adults under cognitive stress demonstrated that an this compound-based drink increased alpha activity, which is associated with a state of wakeful relaxation, while decreasing stress, potentially improving focus. alzdiscovery.org Research also suggests that this compound may improve visual attention. alzdiscovery.org

| Study Population | Intervention (Single Dose) | Outcome Measure (Attention) | Key Finding | Citation |

| Middle-aged and Older Adults | This compound (single dose) | Reaction time (Stroop test) | Reduced reaction time | nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net |

| Healthy Adults (Cognitive Stress) | This compound-based drink | Alpha activity (EEG) | Increased alpha activity, decreased stress | alzdiscovery.org |

| Healthy Volunteers (Sleep-deprived) | This compound (200 mg) | Visual attention | Improved visual attention | alzdiscovery.org |

Memory

Research suggests this compound may have positive effects on memory. In middle-aged and older adults, a single dose of this compound increased the number of correct answers and decreased omission errors in working memory tasks. nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net An open-label study in patients with major depressive disorder reported that this compound administration improved verbal memory, although a placebo-controlled study is needed to confirm these effects. alzdiscovery.org Animal studies have also indicated that this compound can improve memory impairment. nih.govnaturalhealthresearch.org

| Study Population | Intervention | Outcome Measure (Memory) | Key Finding | Citation |

| Middle-aged and Older Adults | This compound (single dose) | Correct answers, omission errors (working memory tasks) | Increased correct answers, decreased omission errors | nih.govnaturalhealthresearch.orgnutraingredients-usa.comresearchgate.net |

| Patients with Major Depressive Disorder | This compound | Verbal memory | Improved verbal memory (open-label study, requires placebo-controlled confirmation) | alzdiscovery.org |

| Aged Mice | This compound | Memory function | Significantly improved memory function | researchgate.net |

Executive Functions

This compound may also play a role in enhancing executive functions. A study in middle-aged and older subjects suggested that this compound could contribute to improving executive functions based on observed improvements in attention. nih.govresearchgate.netgbnews.com A randomized controlled trial with healthy adults showed that this compound administration for four weeks improved verbal fluency and executive function scores. alzdiscovery.orgnih.gov

| Study Population | Intervention | Outcome Measure (Executive Functions) | Key Finding | Citation |

| Middle-aged and Older Adults | This compound (single dose) | Executive functions | May contribute to improvement based on attention enhancement | nih.govresearchgate.netgbnews.com |

| Healthy Adults | This compound (200 mg/day for 4 weeks) | Verbal fluency, Executive function scores | Improved verbal fluency and executive function scores | alzdiscovery.orgnih.gov |

Synergistic Effects with Caffeine (B1668208) on Cognition and Mood

| Combination (this compound + Caffeine) | Study Population | Outcome Measures (Cognition/Mood) | Key Findings | Citation |

| Various ratios | Healthy adults | Alertness, attentional switching accuracy, attention, cognitive performance | Improved alertness and attentional switching accuracy; enhanced attention and ability to ignore distractions; improved overall cognitive performance. | alzdiscovery.orgphillyintegrative.comdlsu.edu.phgwern.netnih.govconsensus.app |

| 200 mg this compound + 160 mg Caffeine | Healthy adults | Reaction times (visual stimuli), fMRI responses (visual attention) | Quicker reaction times; reduced fMRI responses to distractor stimuli, indicating decreased mind-wandering and improved focus. | phillyintegrative.com |

| 97 mg this compound + 40 mg Caffeine | Young adults | Accuracy (task switching), self-reported alertness, self-reported tiredness | Significantly improved accuracy during task switching and self-reported alertness; reduced self-reported tiredness. | nih.gov |

| 100 mg this compound + 50 mg Caffeine | Healthy adults | Target detection and discrimination (attention) | Showed improvement in target detection and discrimination. | alzdiscovery.org |

Stress and Anxiety Regulation

This compound has been investigated for its potential to regulate stress and anxiety.

Reduction of Psychological Stress Responses

Studies have shown that this compound can reduce psychological stress responses. In a laboratory setting using a mental arithmetic task as an acute stressor, this compound intake resulted in a reduction in heart rate and salivary immunoglobulin A (s-IgA) responses compared to a placebo. nih.gov Analyses suggested these reductions were likely due to an attenuation of sympathetic nervous activation, indicating anti-stress effects. nih.gov Evaluations using scales such as the Visual Analogue Scale (VAS) and State-Trait Anxiety Inventory (STAI) have shown a significant reduction in subjective stress and anxiety with this compound intake. researchgate.netpcom.edu A randomized trial found that healthy adults who took this compound for four weeks had a decrease in stress-related symptoms. clevelandclinic.org this compound may regulate anxiety through its effects on neurotransmitter systems, including serotonin (B10506) and GABA. alzdiscovery.orgclevelandclinic.orgmedicalnewstoday.compsychologytoday.com

| Study Population | Intervention | Outcome Measures (Psychological Stress) | Key Findings | Citation |

| Participants undergoing acute stress (mental arithmetic) | This compound | Heart rate, salivary immunoglobulin A (s-IgA) | Reduced heart rate and s-IgA responses, likely due to attenuated sympathetic nervous activation. | nih.gov |

| Various | This compound | Subjective stress (VAS), anxiety (STAI), tension-anxiety (POMS) | Significant reduction in subjective stress and anxiety. | researchgate.netpcom.edu |

| Healthy adults | This compound (4 weeks) | Stress-related symptoms | Decrease in stress-related symptoms. | clevelandclinic.org |

| Healthy adults | This compound (200 mg/day for 4 weeks) | Self-rating Depression Scale, State-Trait Anxiety Inventory-trait | Decreased scores on stress-related symptom scales. | nih.gov |

Attenuation of Physiological Stress Responses (e.g., heart rate (HR) and salivary immunoglobulin A (s-IgA) responses, heart rate variability, corticosterone (B1669441) levels)

Research indicates that this compound may play a role in attenuating physiological responses to stress. Studies have examined its effects on markers such as heart rate (HR) and salivary immunoglobulin A (s-IgA). scicompdf.seresearchgate.nettandfonline.comnih.gov For instance, this compound intake has been associated with a reduction in HR and s-IgA responses to acute stress tasks when compared to placebo conditions. scicompdf.seresearchgate.netnih.gov Analysis of heart rate variability suggests that these reductions may be linked to an attenuation of sympathetic nervous system activation. scicompdf.seresearchgate.netnih.gov While some studies report a reduction in stress biomarkers like sAA and SIgA, others have not found a significant impact on these markers in response to a mental stress challenge. tandfonline.com Additionally, some research indicates that this compound administration can lead to decreased salivary cortisol response to a stressor, although this effect may not be immediate. mdpi.com

Anxiolytic Effects in Specific Conditions (e.g., generalized anxiety disorder, major depressive disorder (MDD), schizophrenia and schizoaffective disorder)

This compound is recognized for its potential anxiolytic properties, promoting relaxation without causing sedation. taylorandfrancis.comsleepdoctor.compsychologytoday.com Its effects on anxiety have been investigated in various conditions, including generalized anxiety disorder (GAD), major depressive disorder (MDD), schizophrenia, and schizoaffective disorder. alzdiscovery.orgresearchgate.netsleepdoctor.compsychologytoday.comworc.ac.ukconsensus.appuq.edu.auresearchgate.netresearchgate.net

In patients diagnosed with chronic schizophrenia and schizoaffective disorder, this compound supplementation, as an adjunct to ongoing antipsychotic treatment, has been shown to significantly reduce anxiety and improve general psychopathological scores in some clinical trials. worc.ac.ukconsensus.appresearchgate.netresearchgate.net This anxiolytic effect has been observed in studies utilizing doses typically ranging from 200 to 400 mg/day for up to 8 weeks. worc.ac.ukresearchgate.net While promising effects have been reported in schizophrenia and schizoaffective disorder, a study specifically investigating this compound in GAD did not find it to outperform placebo in reducing anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAMA). uq.edu.au However, the same study noted that participants treated with this compound reported greater self-reported sleep satisfaction. uq.edu.au In an open-label uncontrolled study involving patients with MDD, this compound administration was associated with improved mood, verbal memory, and executive function. alzdiscovery.org

Sleep Quality Improvement

This compound's influence on sleep quality has been explored in several studies, highlighting its potential to promote restful sleep through various mechanisms. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.comsleepdoctor.compsychologytoday.comconsensus.app

Promotion of Relaxation without Sedation

A notable characteristic of this compound is its ability to induce relaxation without leading to sedation. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.comsleepdoctor.compsychologytoday.com This makes it a potential option for individuals seeking to improve sleep without experiencing daytime grogginess. sleepdoctor.compsychologytoday.com The relaxation effect is thought to be mediated, in part, by increasing alpha brain wave activity, which is associated with a state of wakeful relaxation. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.commdpi.com

Effects on Sleep Latency and Duration

Research suggests that this compound may positively impact sleep latency (the time it takes to fall asleep) and sleep duration. consensus.appamegroups.cntandfonline.comfrontiersin.orgnih.govresearchgate.netmdpi.com A systematic review indicated that this compound supplementation (50–655 mg) can improve sleep onset latency, total sleep time, and sleep duration in adults, particularly those with mild sleep disturbances or stress. consensus.appmdpi.com Studies, including those using animal models, have shown that this compound, sometimes in combination with other compounds like GABA, can lead to decreased sleep latency and increased sleep duration. amegroups.cntandfonline.comresearchgate.net For example, a mixture of GABA and this compound demonstrated a decrease in sleep latency and an increase in sleep duration compared to either compound alone in a mouse model. tandfonline.comresearchgate.net

Modulation of Brain Electrochemical Activity During Sleep (e.g., delta wave powers)

This compound appears to influence brain electrochemical activity, which is relevant to sleep quality. frontiersin.orgnih.govresearchgate.netresearchgate.netscispace.com Studies, including those utilizing electrocorticography (ECoG) in animal models, suggest that this compound, and particularly its complexes with magnesium, can enhance delta wave powers. frontiersin.orgnih.govresearchgate.netresearchgate.netscispace.com Delta waves are slow brain waves typically associated with deep, restorative sleep. frontiersin.orgnih.govresearchgate.net This modulation of brain waves, along with effects on neurotransmitters like GABA, serotonin, and dopamine (B1211576), is thought to contribute to this compound's sleep-promoting effects. sleepfoundation.orgnmnbio.co.uktaylorandfrancis.comsleepdoctor.compsychologytoday.comfrontiersin.orgnih.govresearchgate.netresearchgate.net

Neuroprotection and Neurological Disorder Models

This compound has demonstrated neuroprotective potential in various preclinical models of neurological disorders. alzdiscovery.orgfrontiersin.orgnih.govresearchgate.netnih.gov Its neuroprotective effects may be mediated through several mechanisms, including its interaction with glutamate (B1630785) receptors and its antioxidant and anti-inflammatory properties. alzdiscovery.orgfrontiersin.orgnih.govresearchgate.net

In models of cerebral ischemia-reperfusion, this compound has shown protective effects on ischemic damage. researchgate.net Research in rat models of orofacial dyskinesia induced by reserpine (B192253) indicated that this compound possessed neuroprotective activities by reducing oxidative damage, neurotransmitter deficiency, neuroinflammation, and apoptosis. frontiersin.org Furthermore, in rat models of Huntington's disease induced by 3-nitropropionic acid, this compound exhibited neuroprotective effects, which were mainly dependent on inhibiting the production of harmful nitric oxide and preventing changes in neurotransmitters in the striatum. frontiersin.orgnih.gov this compound has also been shown to attenuate Aβ42-induced memory impairment and reduce neuronal death in the cortex and hippocampus in rat models of Alzheimer's disease. alzdiscovery.org These effects were associated with the inhibition of the activation of certain signaling pathways and the reduction of oxidative damage. alzdiscovery.org Studies also suggest that this compound may promote the recovery of behavioral motor function after spinal cord injury in rat models, potentially through the inhibition of posttraumatic oxidative reaction, neuroinflammation, and apoptosis. frontiersin.org

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 439316 |

| Glutamate | 3303 |

| GABA | 149 |

| Serotonin | 5202 |

| Dopamine | 681 |

| Corticosterone | 5758 |

| Acetylcholine | 187 |

| Melatonin (B1676174) | 896 |

| Nitric Oxide | 145068 |

Data Tables:

Table 1: Effects of this compound on Physiological Stress Markers

| Marker | Observed Effect (vs. Placebo) | Reference(s) |

| Heart Rate (HR) | Reduction | scicompdf.seresearchgate.netnih.gov |

| Salivary Immunoglobulin A (s-IgA) | Reduction | scicompdf.seresearchgate.netnih.gov |

| Heart Rate Variability | Attenuation of sympathetic activation | scicompdf.seresearchgate.netnih.gov |

| Salivary Cortisol | Decreased response (delayed) | mdpi.com |

| Salivary α-amylase (sAA) | No significant impact (in one study) | tandfonline.com |

| Salivary SIgA | No significant impact (in one study) | tandfonline.com |

Table 2: Effects of this compound on Sleep Parameters

| Sleep Parameter | Observed Effect (vs. Placebo) | Reference(s) |

| Sleep Onset Latency | Improvement/Decrease | consensus.appamegroups.cntandfonline.comresearchgate.netmdpi.com |

| Total Sleep Time | Improvement | consensus.appmdpi.com |

| Sleep Duration | Improvement/Increase | consensus.appamegroups.cntandfonline.comresearchgate.netmdpi.com |

| Sleep Efficiency | Improvement | consensus.appmdpi.com |

| Overall Sleep Quality | Improvement | consensus.appmdpi.com |

| Daytime Dysfunction | Improvement | consensus.appmdpi.com |

| Early Awakenings | Improvement | mdpi.com |

| Morning Sleepiness | Improvement | mdpi.com |

| Sleep Disturbances | Reduction | mdpi.com |

| Self-reported sleep satisfaction | Improvement | uq.edu.au |

Table 3: Anxiolytic Effects of this compound in Specific Conditions

| Condition | Observed Anxiolytic Effect | Reference(s) |

| Generalized Anxiety Disorder (GAD) | No significant reduction (in one study) | uq.edu.au |

| Major Depressive Disorder (MDD) | Improved mood (open-label study) | alzdiscovery.org |

| Schizophrenia | Reduction in anxiety, improved psychopathology | worc.ac.ukconsensus.appresearchgate.netresearchgate.net |

| Schizoaffective Disorder | Reduction in anxiety, improved psychopathology | worc.ac.ukconsensus.appresearchgate.netresearchgate.net |

Table 4: Neuroprotective Effects of this compound in Preclinical Models

| Model | Observed Neuroprotective Effect | Reference(s) |

| Cerebral Ischemia-Reperfusion | Protective effects on ischemic damage | researchgate.net |

| Orofacial Dyskinesia (Reserpine-induced) | Reduced oxidative damage, neurotransmitter deficiency, neuroinflammation, apoptosis | frontiersin.org |